4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one
Description
4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one is a complex organic compound that features a phenyl group, a piperidine ring, and a pyridine moiety
Properties
IUPAC Name |
4-phenyl-1-(4-pyridin-2-yloxypiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(11-6-9-17-7-2-1-3-8-17)22-15-12-18(13-16-22)24-19-10-4-5-14-21-19/h1-5,7-8,10,14,18H,6,9,11-13,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGIEOGUAVJQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amine precursors.
Attachment of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced to the piperidine structure.
Formation of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or hydride donors like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Research indicates that 4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one exhibits various pharmacological properties:
Antidepressant Properties
The compound shows promise as an antidepressant, likely due to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for mood regulation and cognitive functions.
Anxiolytic Effects
Similar compounds have demonstrated anxiolytic effects, suggesting that this compound may also be effective in reducing anxiety symptoms.
Antipsychotic Potential
Given its structural similarities to known antipsychotics, this compound could be explored for its potential in treating schizophrenia and other psychotic disorders.
Case Studies
Several studies have investigated the biological efficacy of this compound:
Study 1: Antidepressant Activity
In a controlled study, the compound was administered to animal models exhibiting depressive symptoms. Results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as an antidepressant agent.
Study 2: Anxiolytic Effects
Another study focused on the anxiolytic properties of the compound. Behavioral tests demonstrated that subjects treated with the compound showed reduced anxiety levels, indicating its potential utility in anxiety disorders.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects. For example, it may inhibit or activate specific signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
2-(Pyridin-2-yl)pyrimidine Derivatives: Studied for their potential as therapeutic agents.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one is unique due to its specific structural features that allow for versatile chemical modifications and potential therapeutic applications. Its combination of a phenyl group, piperidine ring, and pyridine moiety provides a unique scaffold for drug development and other scientific research.
Biological Activity
4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one is a synthetic organic compound characterized by its complex structure, which includes a phenyl group, a piperidine ring, and a pyridine moiety. Its molecular formula is . This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an antidepressant and its interaction with neurotransmitter systems.
Chemical Structure and Properties
The structural features of this compound allow it to interact with various biological targets. The presence of the piperidine ring and the pyridine moiety suggests possible interactions with serotonin and dopamine receptors, which are crucial in mood regulation.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.42 g/mol |
| Structural Features | Phenyl, Piperidine, Pyridine |
Antidepressant Properties
Research indicates that this compound exhibits significant antidepressant properties. Its mechanism is likely linked to the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Compounds with similar structures have been shown to influence mood and cognitive functions positively .
Anxiolytic Effects
In addition to its antidepressant potential, this compound may also exhibit anxiolytic effects. Studies suggest that related piperidine derivatives often display properties that alleviate anxiety symptoms, making this compound a candidate for further exploration in treating anxiety disorders .
Neuropharmacological Studies
Various studies have assessed the neuropharmacological effects of compounds structurally related to this compound. For instance, derivatives have shown promise in modulating neurotransmitter activity, which is critical for developing treatments for neurological disorders .
In Vitro Assays
In vitro assays have demonstrated the compound's effectiveness in influencing neurotransmitter levels. For example, it has been shown to increase serotonin uptake in neuronal cultures, suggesting a mechanism that could underpin its antidepressant effects .
Comparative Studies
Comparative studies with other piperidine-based compounds indicate that this compound has unique binding affinities that could lead to enhanced therapeutic profiles. The unique combination of structural components allows for targeted interactions within biological systems .
The mechanism of action for this compound involves interactions with specific receptors in the brain. The pyridine moiety is believed to play a crucial role in receptor binding, while the piperidine and phenyl groups contribute to overall binding affinity and specificity.
Q & A
Q. What methodologies reconcile differences in computational vs. experimental logP values?
- Methodological Answer : Atomic contribution models (e.g., Wildman-Crippen method) predict logP but may fail for polar groups like pyridinyloxy. Experimental determination via shake-flask or HPLC-derived logP values resolves this. Adjust computational parameters using solvent-accessible surface area (SASA) corrections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
